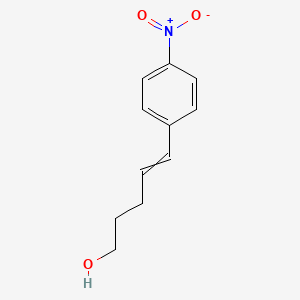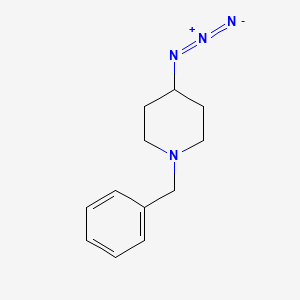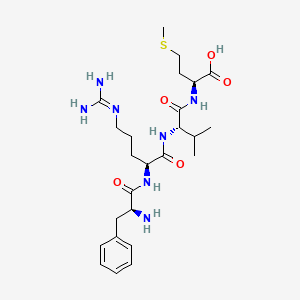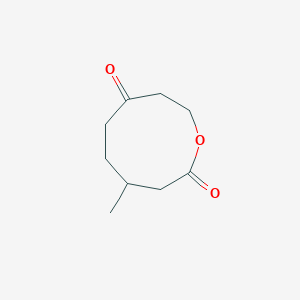
5-(4-Nitrophenyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13NO3 It consists of a pentenyl chain with a hydroxyl group at one end and a nitrophenyl group at the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)pent-4-en-1-ol typically involves the reaction of 4-nitrobenzaldehyde with a suitable pentenyl Grignard reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Nitrophenyl)pent-4-en-1-one.
Reduction: Formation of 5-(4-Aminophenyl)pent-4-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The overall effect depends on the specific pathways and targets involved in the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylmethanol: Similar structure but with a shorter carbon chain.
5-(4-Aminophenyl)pent-4-en-1-ol: Reduction product of 5-(4-Nitrophenyl)pent-4-en-1-ol.
4-Nitrophenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a pentenyl chain with a hydroxyl group
Propriétés
Numéro CAS |
824431-49-4 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h2,4-8,13H,1,3,9H2 |
Clé InChI |
UBFKXJALWKIYSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CCCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)




![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)


![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)

